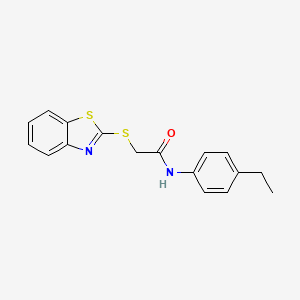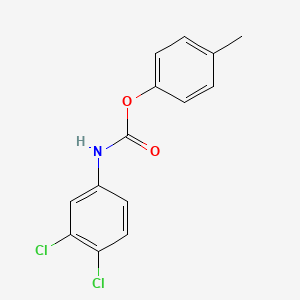
4-methylphenyl 3,4-dichlorophenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methylphenyl 3,4-dichlorophenylcarbamate is a chemical compound with the molecular formula C14H12Cl2NO2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a carbamate group, which is a functional group commonly found in pesticides and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylphenyl 3,4-dichlorophenylcarbamate typically involves the reaction of 4-methylphenol with 3,4-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is then purified through techniques such as crystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
4-methylphenyl 3,4-dichlorophenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions result in various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4-methylphenyl 3,4-dichlorophenylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research explores its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is utilized in the production of pesticides and other agrochemicals due to its effectiveness in controlling pests.
Mecanismo De Acción
The mechanism of action of 4-methylphenyl 3,4-dichlorophenylcarbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, leading to disruptions in metabolic pathways. For example, it may interfere with the function of acetylcholinesterase, an enzyme crucial for nerve signal transmission, resulting in neurotoxic effects on pests.
Comparación Con Compuestos Similares
Similar Compounds
Methyl-N-(3,4-dichlorophenyl)carbamate (Swep): Similar in structure and used as a herbicide.
3-(3,4-dichlorophenyl)-1,1-dimethylurea (Diuron): Another herbicide with a similar aromatic structure.
3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea (Linuron): A herbicide with comparable properties.
Uniqueness
4-methylphenyl 3,4-dichlorophenylcarbamate is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and biological properties. Its effectiveness as a pesticide and potential pharmaceutical applications make it a valuable compound in various fields.
Propiedades
IUPAC Name |
(4-methylphenyl) N-(3,4-dichlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c1-9-2-5-11(6-3-9)19-14(18)17-10-4-7-12(15)13(16)8-10/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOZWJLOFNGIEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2204-74-2 |
Source


|
| Record name | P-TOLYL N-(3,4-DICHLOROPHENYL)CARBAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-(4-chlorophenyl)-N-[(2-methylphenyl)carbamothioyl]prop-2-enamide](/img/structure/B5791834.png)
![2-ethyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B5791838.png)
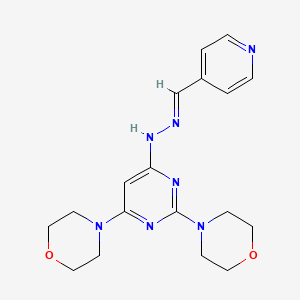
![N-[(4-chlorophenoxy)-methylphosphoryl]pyridin-3-amine](/img/structure/B5791851.png)
![ethyl 1-[4-(methoxycarbonyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5791857.png)
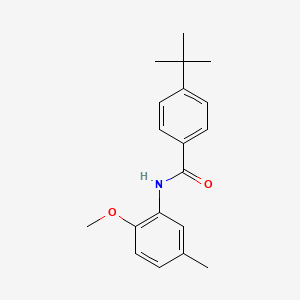

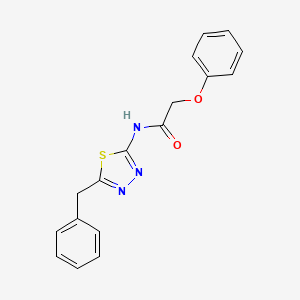
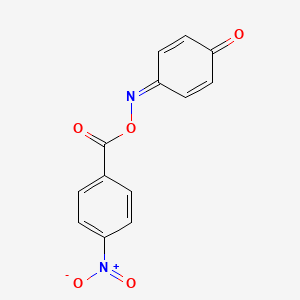

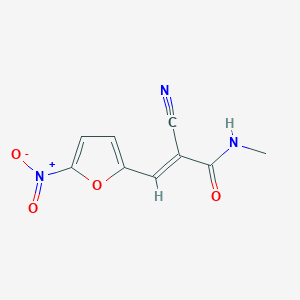
![5-hydroxy-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5791912.png)
